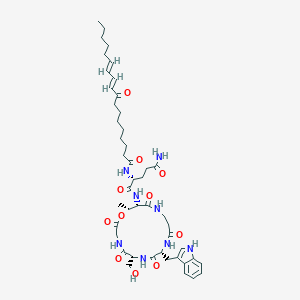

Aselacin C

Description

Properties

IUPAC Name |

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,35-37,42,49,55H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+/t30-,35-,36-,37-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKPSPWBJDFWAE-GFDFNCKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(=O)CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)CCCCCCCC(=O)N[C@H](CCC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

907.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156223-08-4 | |

| Record name | Aselacin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156223084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Discovery and Isolation of Aselacin C from Acremonium

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Aselacin C, a cyclic pentadepsipeptide, represents a significant discovery in the field of natural product chemistry and pharmacology. Isolated from the filamentous fungus Acremonium, this metabolite has demonstrated notable biological activity as an antagonist of the endothelin receptor. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the isolation workflow.

Introduction

The genus Acremonium is a well-established source of a diverse array of secondary metabolites with significant biological activities.[1] While historically recognized for its production of the groundbreaking β-lactam antibiotic, Cephalosporin C, continued investigation into this fungal genus has led to the discovery of novel compounds with therapeutic potential. Among these is this compound, a cyclic pentadepsipeptide identified as an inhibitor of endothelin binding to its receptors.[2][3] Endothelin and its receptors play a crucial role in vasoconstriction and cell proliferation, making them a key target in the development of treatments for cardiovascular diseases and other related pathologies. The discovery of this compound from a fungal source underscores the importance of microbial screening programs in identifying novel drug leads.

Discovery of this compound

The discovery of this compound was the result of a targeted screening program aimed at identifying fungal metabolites capable of inhibiting the binding of endothelin-1 to its receptors.[2] Researchers utilized a radioligand binding assay with bovine atrial and porcine cerebral membranes, which are known to express high levels of endothelin receptors.[4][5] Culture extracts from two distinct Acremonium species exhibited inhibitory activity, prompting further investigation and ultimately leading to the isolation of a family of related compounds designated as aselacins A, B, and C.[2]

Physicochemical and Biological Properties of this compound

This compound is characterized as a cyclic pentapeptolide.[4][5] Its chemical structure and properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 156223-08-4[4][5] |

| Molecular Formula | C₄₆H₆₆N₈O₁₁[4] |

| Molecular Weight | 907.1 g/mol [4][5] |

| Class | Cyclic Pentadepsipeptide[3] |

| Origin | Fungus/Acremonium sp.[4][6] |

The primary biological activity of this compound is its ability to antagonize endothelin receptors.[4][5] Quantitative data regarding its inhibitory activity are presented in the following table.

Table 2: In Vitro Biological Activity of this compound

| Assay | Target | Source of Receptor | IC₅₀ (µg/mL) |

| Endothelin-1 Binding Inhibition | ETₐ Receptor | Bovine Atrial Membranes | 60[4][5] |

| Endothelin-1 Binding Inhibition | ETₑ Receptor | Porcine Cerebral Membranes | 80[4][5] |

Experimental Protocols

The following sections detail the methodologies employed in the fermentation of the producing organism and the subsequent isolation and purification of this compound.

Fermentation of Acremonium sp.

While the specific media composition and fermentation parameters for the original discovery are not publicly detailed, a general approach for the cultivation of Acremonium for secondary metabolite production can be outlined.

Objective: To cultivate the Acremonium species for the production of this compound.

Materials:

-

A biologically pure culture of the producing Acremonium strain.

-

Seed medium (e.g., Potato Dextrose Broth).

-

Production medium (typically a nutrient-rich medium containing a carbon source, a nitrogen source, and mineral salts).

-

Shake flasks or fermenter.

-

Incubator shaker.

Procedure:

-

Inoculum Preparation: Aseptically transfer a small piece of the mycelial mat from a stock culture to a flask containing the seed medium. Incubate at a suitable temperature (typically 25-28 °C) with agitation for 2-3 days to obtain a well-grown seed culture.

-

Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubation: Incubate the production culture under controlled conditions (temperature, pH, and agitation) for a period of 7-14 days to allow for the biosynthesis of this compound. The optimal fermentation time is typically determined by monitoring the production of the target compound through analytical methods such as HPLC.

Isolation and Purification of this compound

The following is a generalized workflow for the extraction and purification of a cyclic lipopeptide like this compound from a fungal fermentation broth.

Objective: To isolate and purify this compound from the fermentation culture.

Materials:

-

Fermentation broth containing this compound.

-

Organic solvents (e.g., ethyl acetate, methanol, acetonitrile).

-

Silica gel for column chromatography.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).

-

Rotary evaporator.

-

Freeze dryer.

Procedure:

-

Extraction:

-

Separate the mycelial biomass from the fermentation broth by filtration or centrifugation.

-

Extract the mycelial cake and the culture filtrate separately with a water-immiscible organic solvent such as ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Preliminary Fractionation:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Collect fractions and analyze them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

-

-

Purification by HPLC:

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the active fraction by preparative HPLC on a reverse-phase column (e.g., C18).

-

Use a suitable mobile phase, such as a water-acetonitrile gradient, for elution.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Final Product:

-

Combine the pure fractions of this compound.

-

Remove the organic solvent under reduced pressure.

-

Lyophilize the aqueous residue to obtain pure this compound as a solid.

-

Visualization of the Isolation Workflow

The following diagram illustrates the key steps in the isolation and purification of this compound from the Acremonium fermentation culture.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. caymanchem.com [caymanchem.com]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

Unraveling Aselacin C: A Technical Guide to its Structure and Stereochemistry

For Immediate Release

[City, State] – November 17, 2025 – A comprehensive technical guide detailing the structure elucidation and stereochemical assignment of Aselacin C, a potent endothelin receptor antagonist, has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the methodologies and data that defined the complex architecture of this natural product.

Aselacins A, B, and C are novel cyclic pentapeptolides isolated from the fermentation broth of two related Acremonium species.[1][2] These compounds have garnered significant interest due to their inhibitory activity against the binding of endothelin to its receptor, suggesting potential therapeutic applications.[1] This guide focuses specifically on this compound, offering a granular look at the scientific journey to fully characterize its molecular structure and three-dimensional arrangement.

The structural framework of the Aselacins consists of a cyclic pentapeptolide core, identified as cyclo[Gly-D-Ser-D-Trp-β-Ala-L-Thr]. Attached to this cyclic core is an exocyclic D-Gln residue, which is further acylated by a functionalized long-chain fatty acid. The variation among Aselacins A, B, and C lies in the functionalization of this lipid side chain.[2]

Elucidation of the Core Structure

The determination of the this compound structure was a multi-faceted process relying on a combination of spectroscopic and chemical techniques. Key to this was the analysis of amino acid composition, mass spectrometry, and extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Amino Acid Analysis: The constituent amino acids of this compound were identified by hydrolysis followed by derivatization and analysis.

-

Hydrolysis: A sample of this compound was hydrolyzed with 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

Derivatization: The resulting amino acid mixture was derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to allow for stereochemical determination.

-

Chromatographic Analysis: The derivatized amino acids were analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) and their retention times were compared with those of derivatized authentic amino acid standards of both D and L configurations.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided crucial information about the sequence of amino acids in the cyclic peptide core and the structure of the lipid side chain.

NMR Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), were conducted in both protic (DMSO-d₆) and aprotic (CDCl₃) solvents. These experiments allowed for the complete assignment of all proton and carbon signals and established the connectivity between atoms, ultimately revealing the gross structure of the molecule.

Data Presentation

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) in DMSO-d₆ |

| Cyclic Peptide Core | |

| Gly-Cα | 41.5 |

| Gly-CO | 169.8 |

| D-Ser-Cα | 55.2 |

| D-Ser-Cβ | 61.3 |

| D-Ser-CO | 170.5 |

| D-Trp-Cα | 53.8 |

| D-Trp-Cβ | 27.4 |

| D-Trp-CO | 171.9 |

| β-Ala-Cα | 36.1 |

| β-Ala-Cβ | 33.8 |

| β-Ala-CO | 171.2 |

| L-Thr-Cα | 58.7 |

| L-Thr-Cβ | 66.9 |

| L-Thr-Cγ | 19.5 |

| L-Thr-CO | 170.9 |

| Exocyclic Residue | |

| D-Gln-Cα | 52.1 |

| D-Gln-Cβ | 26.9 |

| D-Gln-Cγ | 31.2 |

| D-Gln-CO (amide) | 173.5 |

| D-Gln-CO (acid) | 174.1 |

| Fatty Acid Side Chain | |

| C-1' | 172.8 |

| C-2' | 33.5 |

| ... | ... |

Note: The complete assignment of the fatty acid side chain is detailed in the original research publication.

Table 2: Stereochemistry of Amino Acids in this compound

| Amino Acid | Determined Stereochemistry |

| Glycine | (achiral) |

| Serine | D |

| Tryptophan | D |

| β-Alanine | (achiral) |

| Threonine | L |

| Glutamine | D |

Visualizing the Path to Structure

The logical workflow for the structure elucidation of this compound can be visualized as a sequential process, starting from the initial isolation and culminating in the final structural assignment.

Stereochemical Determination

The absolute configuration of the chiral amino acid residues was a critical step in the complete structural characterization of this compound. This was achieved through chiral High-Performance Liquid Chromatography (HPLC) analysis of the acid hydrolysate after derivatization.

Experimental Protocol: Chiral HPLC

-

Hydrolysis and Derivatization: this compound was hydrolyzed, and the resulting amino acids were derivatized with Marfey's reagent as described previously.

-

HPLC Conditions:

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in triethylammonium phosphate buffer.

-

Detection: UV detection at 340 nm.

-

-

Analysis: The retention times of the derivatized amino acids from the this compound hydrolysate were compared to those of derivatized D- and L-amino acid standards. This comparison unequivocally established the stereochemistry of each chiral center.

The logical flow for assigning the stereochemistry is depicted below, highlighting the key comparison step.

The meticulous application of these analytical techniques provided a complete and unambiguous structural and stereochemical description of this compound. This foundational knowledge is crucial for any future synthetic efforts, structure-activity relationship studies, and the overall development of this compound and its analogs as potential therapeutic agents.

References

- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Aselacin C: A Technical Guide to its Microbial Origin and Fermentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin C is a cyclic pentapeptolide that has garnered interest for its biological activity as an inhibitor of endothelin binding to its receptor. This technical guide provides a comprehensive overview of the current knowledge surrounding the microbial production of this compound, with a focus on the producing organism and fermentation conditions. The information presented herein is compiled from available scientific literature to aid researchers and professionals in the fields of natural product discovery and drug development.

Producing Organism

This compound, along with its structural analogs aselacin A and B, is produced by fungi belonging to the genus Acremonium. Specifically, two related Acremonium species have been identified as producers of these novel compounds. The initial discovery was the result of a screening program for fungal metabolites that could inhibit the binding of endothelin-1 to its receptors.

Fermentation Conditions for this compound Production

Detailed, quantitative data on the optimal fermentation conditions for this compound production are not extensively available in the public domain. However, the foundational research indicates that aselacins are produced in stationary cultures of the Acremonium species. This suggests that submerged, agitated fermentation may not be optimal or necessary for the biosynthesis of these compounds.

Further research into the optimization of fermentation parameters for secondary metabolite production in Acremonium species could provide valuable insights for enhancing this compound yield. General considerations for optimizing fungal fermentations include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, and aeration.

Summary of Known Fermentation Parameters

| Parameter | Description | Citation |

| Producing Organism | Two related Acremonium species | [1] |

| Culture Type | Stationary fermentation | [1] |

Note: Specific details regarding media composition, temperature, pH, and fermentation duration for optimal this compound production are not available in the cited literature.

Experimental Protocols

Detailed experimental protocols for the fermentation of Acremonium species to produce this compound and for the subsequent isolation and purification of the compound are not fully described in the available abstracts of the primary scientific literature. The discovery of aselacins involved a radioligand binding assay to screen fungal culture extracts.[1] The structural elucidation of the aselacins was achieved through a combination of amino acid analysis, mass spectrometry, and advanced NMR techniques.[2]

Biosynthesis of this compound

Currently, there is no published information available regarding the biosynthetic pathway of this compound in Acremonium species. As a cyclic pentapeptolide, it is likely synthesized by a non-ribosomal peptide synthetase (NRPS) multienzyme complex. The elucidation of the aselacin biosynthetic gene cluster would be a critical step in understanding and potentially manipulating its production through metabolic engineering.

Logical Workflow for Aselacin Discovery

The following diagram illustrates the general workflow that led to the discovery of the aselacins, based on the information provided in the initial research articles.

Conclusion

This compound, a cyclic pentapeptolide with potential therapeutic applications, is a natural product of Acremonium species. While the foundational knowledge of its production through stationary fermentation exists, there is a significant opportunity for further research to delineate the optimal fermentation parameters, elucidate the biosynthetic pathway, and develop detailed protocols for its production and isolation. Such studies will be invaluable for advancing the scientific understanding and potential development of this compound and its analogs.

References

Aselacin C: A Technical Whitepaper on its Endothelin Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacin C is a naturally occurring cyclic pentapeptolide first identified as a metabolite of the fungus Acremonium.[1][2][3] Early research established its role as an antagonist of the endothelin system by inhibiting the binding of endothelin-1 (ET-1) to its receptors. This document provides a comprehensive overview of the known mechanism of action of this compound, based on the available scientific literature. It includes quantitative binding data, a putative signaling pathway, and the experimental methodology used in its initial characterization. Due to the limited publicly available research on this compound beyond its discovery, this guide also incorporates general knowledge of endothelin receptor signaling to provide a broader context for its mechanism of action.

Introduction to the Endothelin System

The endothelin system plays a critical role in vascular homeostasis. Endothelin-1 is a potent vasoconstrictor peptide that exerts its effects through two G-protein coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB).[4][5] ETA receptors are predominantly found on vascular smooth muscle cells and mediate vasoconstriction.[4] ETB receptors are located on both endothelial and smooth muscle cells, with their activation on endothelial cells leading to the release of vasodilators like nitric oxide, while their stimulation on smooth muscle cells also contributes to vasoconstriction.[4] Dysregulation of the endothelin system is implicated in various cardiovascular diseases, making endothelin receptor antagonists a key area of therapeutic interest.[4][6][7]

This compound: A Fungal-Derived Endothelin Antagonist

This compound belongs to a family of cyclic pentapeptolides, the Aselacins, isolated from the fermentation broth of two Acremonium species.[1][2][3] Its chemical formula is C46H66N8O11.[1][2]

Mechanism of Action: Competitive Binding

The primary mechanism of action of this compound is the inhibition of endothelin-1 binding to its receptors.[1][2] This is believed to occur through competitive antagonism, where this compound occupies the receptor binding site, thereby preventing the binding of the endogenous ligand, ET-1.

Quantitative Data: Receptor Binding Affinity

The inhibitory activity of this compound has been quantified using radioligand binding assays. The following table summarizes the reported IC50 values, which represent the concentration of this compound required to inhibit 50% of ET-1 binding.

| Preparation | Predominant Receptor Type | IC50 (µg/mL) |

| Bovine Atrial Membranes | ETA | 60[1][2] |

| Porcine Cerebral Membranes | ETB | 80[1][2] |

These data suggest that this compound has a slight preference for the ETA receptor over the ETB receptor, although it can be considered a dual antagonist.

Signaling Pathways

The binding of endothelin-1 to its receptors initiates a cascade of intracellular signaling events. While the specific downstream effects of this compound have not been detailed in the available literature, its antagonism of ET-1 binding is expected to inhibit these pathways.

Experimental Protocols

The following is a generalized protocol for the radioligand binding assay used in the initial characterization of this compound, based on the methods described in the discovery literature.

Radioligand Binding Assay

Objective: To determine the inhibitory effect of this compound on the binding of radiolabeled endothelin-1 to its receptors in tissue membrane preparations.

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., bovine atria or porcine cerebrum) are homogenized in a suitable buffer.

-

The homogenate is subjected to centrifugation to pellet the cellular debris and membranes.

-

The resulting pellet, rich in cell membranes containing endothelin receptors, is washed and resuspended in a binding buffer.

-

-

Binding Reaction:

-

A constant amount of the membrane preparation is incubated with a fixed concentration of radiolabeled endothelin-1 (e.g., [125I]ET-1).

-

Varying concentrations of this compound are added to the incubation mixture to compete for receptor binding. A control reaction without this compound is also prepared.

-

The mixture is incubated at a controlled temperature for a specific duration to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

The filters are washed to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The percentage of inhibition of [125I]ET-1 binding is calculated for each concentration of this compound.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration.

-

Conclusion and Future Perspectives

This compound was identified as a dual antagonist of the ETA and ETB receptors with micromolar-range inhibitory activity. Its mechanism of action is based on the competitive inhibition of endothelin-1 binding. The initial discovery provided valuable quantitative data on its binding affinity. However, there is a notable absence of subsequent research in the public domain to further elucidate its specific effects on downstream signaling pathways, its in vivo efficacy, or its pharmacokinetic and pharmacodynamic properties. Further investigation would be required to determine the full therapeutic potential of this compound as an endothelin receptor antagonist.

References

- 1. glpbio.com [glpbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Endothelin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of novel endothelin antagonists and overview of non-steroidal mineralocorticoid antagonists for treating resistant hypertension: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of Novel Aselacin Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological activities of novel Aselacin compounds. Aselacins are a class of cyclic pentapeptolides, naturally produced by fungi of the Acremonium genus, that have garnered significant interest within the scientific community. This document summarizes the current understanding of their mechanism of action, presents available quantitative biological data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.

Core Biological Activity: Endothelin Receptor Antagonism

The primary and most well-documented biological activity of Aselacin compounds is their ability to inhibit the binding of endothelin (ET-1) to its receptors.[1][2] Aselacins A, B, and C have been identified as potent antagonists of this interaction.[2] The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular diseases. Therefore, Aselacin compounds represent a promising avenue for the development of novel therapeutics targeting these conditions.

Quantitative Data: Inhibition of Endothelin-1 Binding

The inhibitory potency of Aselacin A has been quantified through radioligand binding assays. The half-maximal inhibitory concentration (IC50) values highlight its efficacy in disrupting the endothelin-1 signaling pathway.

| Compound | Target | Tissue Source | IC50 |

| Aselacin A | Endothelin-1 Receptor | Bovine Atrial Membranes | ~20 µg/mL[2] |

| Aselacin A | Endothelin-1 Receptor | Porcine Cerebral Membranes | ~20 µg/mL[2] |

Further research is required to determine the specific IC50 values for other Aselacin compounds (B, C, and D) and to elucidate their selectivity for the ETA and ETB receptor subtypes.

The Endothelin Signaling Pathway

Aselacin compounds exert their effects by interrupting the endothelin signaling cascade. This pathway is initiated by the binding of endothelin peptides (ET-1, ET-2, or ET-3) to two distinct G-protein coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB). This binding event triggers a series of intracellular events, primarily mediated by G-proteins of the Gq/11 family, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger that orchestrates a variety of cellular responses, including vasoconstriction and cell proliferation.

Caption: The Endothelin Signaling Pathway and the inhibitory action of Aselacin compounds.

Other Potential Biological Activities

Preliminary studies have suggested that Aselacin compounds may possess a broader range of biological activities beyond endothelin receptor antagonism. These include potential antimalarial, antimicrobial, and anticancer properties. However, at present, publicly available quantitative data (e.g., IC50 or Minimum Inhibitory Concentration [MIC] values) to substantiate these claims for specific Aselacin compounds is limited. Further investigation is necessary to characterize and quantify these potential therapeutic applications.

Experimental Protocols

Endothelin Receptor Binding Assay (Radioligand Competition Assay)

This protocol outlines a representative method for determining the inhibitory activity of Aselacin compounds on endothelin receptor binding.

1. Membrane Preparation:

-

Isolate cell membranes from a suitable source expressing endothelin receptors (e.g., bovine atrial or porcine cerebral tissue, or a cell line overexpressing ETA or ETB receptors).

-

Homogenize the tissue or cells in a cold buffer solution (e.g., Tris-HCl) containing protease inhibitors.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a multi-well plate, combine the prepared cell membranes, a constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1), and varying concentrations of the Aselacin compound (or other unlabeled competitor).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

3. Data Analysis:

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (Aselacin) concentration.

-

Determine the IC50 value, which is the concentration of the Aselacin compound that inhibits 50% of the specific binding of the radiolabeled ligand, by non-linear regression analysis of the competition curve.

Experimental and Discovery Workflow

The discovery and characterization of novel Aselacin compounds and their biological activities typically follow a multi-step workflow, beginning with the fungal source and culminating in detailed bioassays.

Caption: General workflow for the discovery and bioactivity testing of Aselacin compounds.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The potent endothelin receptor antagonism of Aselacin compounds positions them as compelling candidates for further investigation in the context of cardiovascular and other related diseases.

References

- 1. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. II. Isolation and elucidation of structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aselacins, novel compounds that inhibit binding of endothelin to its receptor. I. The producing organism, fermentation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Biosynthetic Pathway of Aselacin C in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin C, a cyclic pentapeptolide isolated from fungi of the Acremonium genus, has garnered interest for its biological activity as an antagonist of endothelin receptors.[1][2] This technical guide provides a comprehensive overview of the predicted biosynthetic pathway of this compound, drawing upon the established principles of non-ribosomal peptide synthesis in fungi. Due to the limited specific research on the this compound pathway, this document presents a putative model based on analogous fungal secondary metabolite biosynthesis. It also outlines a general experimental framework for the elucidation and characterization of this pathway, intended to guide future research endeavors.

Fungal secondary metabolites, such as this compound, are typically synthesized by large, multifunctional enzymes encoded by genes clustered together in the fungal genome, known as biosynthetic gene clusters (BGCs).[3] The biosynthesis of cyclic peptides, in particular, is predominantly carried out by non-ribosomal peptide synthetases (NRPSs).[1][4][5][6] These NRPSs function as molecular assembly lines, incorporating and modifying amino acid precursors in a stepwise fashion.[6]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to be mediated by a multi-modular NRPS. Each module of the NRPS is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The core catalytic domains within each module are the Adenylation (A) domain, the Thiolation (T) or Peptidyl Carrier Protein (PCP) domain, and the Condensation (C) domain.[4][6][7]

Table 1: Core and Auxiliary Domains of Non-Ribosomal Peptide Synthetases (NRPSs)

| Domain | Function |

| Core Domains | |

| Adenylation (A) | Selects and activates a specific amino acid as an aminoacyl-adenylate. |

| Thiolation (T) / Peptidyl Carrier Protein (PCP) | Covalently tethers the activated amino acid via a phosphopantetheinyl arm. |

| Condensation (C) | Catalyzes the formation of a peptide bond between the upstream peptide and the amino acid of the current module. |

| Auxiliary Domains | |

| Epimerization (E) | Converts an L-amino acid to its D-isomer. |

| Methylation (M) | Adds a methyl group to the peptide backbone or a side chain. |

| Thioesterase (TE) | Catalyzes the release of the final peptide from the NRPS, often involving cyclization. |

The proposed biosynthetic pathway for this compound can be visualized as a five-module NRPS, corresponding to the five amino acid residues in the final cyclic product. The process would begin with the loading of the first amino acid onto the first module, followed by sequential condensation reactions with amino acids loaded on the subsequent modules. Finally, a thioesterase (TE) domain would catalyze the cyclization and release of the mature this compound molecule.

Experimental Protocols for Pathway Elucidation

The characterization of the this compound biosynthetic pathway would involve a multi-pronged approach, integrating bioinformatics, molecular biology, and analytical chemistry. The following is a generalized experimental workflow.

1. Genome Mining for the this compound Biosynthetic Gene Cluster

-

Objective: To identify the putative BGC responsible for this compound production in Acremonium sp.

-

Methodology:

-

Perform whole-genome sequencing of the this compound-producing Acremonium strain. The genome of a related species, Acremonium chrysogenum, has been sequenced, which can serve as a reference.[8]

-

Utilize bioinformatics tools such as antiSMASH or SMURF to scan the genome for putative secondary metabolite BGCs.[3]

-

Search for BGCs containing NRPS genes, as this compound is a cyclic peptide.

-

Analyze the domain architecture of the identified NRPS genes to predict the number and types of amino acids incorporated, and compare this to the known structure of this compound.

-

2. Functional Characterization of the Putative BGC

-

Objective: To confirm the role of the identified BGC in this compound biosynthesis.

-

Methodology:

-

Gene Knockout: Inactivate a key gene within the putative BGC, such as the NRPS gene, using techniques like CRISPR-Cas9 or homologous recombination.

-

Metabolite Analysis: Compare the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The absence of this compound in the mutant would confirm the BGC's involvement.

-

Heterologous Expression: Clone the entire putative BGC into a well-characterized fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, and verify the production of this compound.

-

3. In Vitro Biochemical Assays

-

Objective: To characterize the function of individual enzymes within the pathway, particularly the NRPS.

-

Methodology:

-

Protein Expression and Purification: Express and purify the NRPS or individual domains from a suitable expression system like E. coli or yeast.

-

Adenylation Domain Specificity Assay: Determine the substrate specificity of the A domains using ATP-pyrophosphate exchange assays with various amino acids.

-

Thiolation and Condensation Assays: Utilize advanced mass spectrometry techniques to monitor the loading of amino acids onto the T domains and the formation of peptide bonds by the C domains.

-

Conclusion

While the specific enzymatic steps for this compound biosynthesis remain to be experimentally validated, the principles of non-ribosomal peptide synthesis in fungi provide a robust framework for a putative pathway. The proposed model, centered around a multi-modular NRPS, serves as a valuable hypothesis for future research. The outlined experimental workflow, combining genome mining, genetic manipulation, and biochemical analysis, offers a clear roadmap for researchers to uncover the molecular machinery behind the production of this and other bioactive fungal peptides. Such studies are crucial for enabling the bioengineering of novel compounds with potential therapeutic applications.

References

- 1. Structural Diversity and Biological Activities of Fungal Cyclic Peptides, Excluding Cyclodipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of the Biosynthetic Gene Cluster for the Organoarsenical Antibiotic Arsinothricin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diversity of Linear Non-Ribosomal Peptide in Biocontrol Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 6. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Genome Sequence and Annotation of Acremonium chrysogenum, Producer of the β-Lactam Antibiotic Cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Aselacin C Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aselacin C, a cyclic pentapeptolide originally isolated from the fungus Acremonium, has been identified as a potent antagonist of both endothelin receptor type A (ETA) and type B (ETB).[1][2][3] Endothelin receptors, which are G protein-coupled receptors (GPCRs), play crucial roles in vasoconstriction, cell proliferation, and other physiological processes.[4][5] Their modulation presents a significant therapeutic opportunity for various cardiovascular and proliferative diseases. This technical guide provides a comprehensive overview of the in silico methodologies for investigating the binding of this compound to its receptors. By leveraging computational approaches, researchers can gain profound insights into the molecular interactions driving this antagonism, paving the way for the rational design of novel and more potent therapeutics.

This document outlines the complete workflow, from ligand and receptor preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Furthermore, it details the experimental protocols for the validation of in silico findings, ensuring a robust and reliable drug discovery pipeline.

Ligand and Receptor Preparation

A critical first step in any in silico modeling study is the preparation of accurate 3D structures for both the ligand (this compound) and the receptors (ETA and ETB).

This compound 3D Structure Generation

Experimental Protocol: 3D Model Generation of this compound

-

2D to 3D Conversion: Utilize a molecular modeling software such as ChemDraw[7] or an online tool like MolView[8][9] to convert the 2D representation or SMILES string of this compound into an initial 3D structure.

-

Peptide Structure Prediction: Employ a peptide structure prediction server like PEP-FOLD[10][11][12] or SWISS-MODEL[13] to refine the initial 3D model, particularly the cyclic peptide core. These servers utilize algorithms based on structural alphabets and coarse-grained force fields to predict the most probable peptide conformations.

-

Energy Minimization: The generated 3D model should be subjected to energy minimization using a molecular mechanics force field (e.g., AMBER, CHARMM) to relieve any steric clashes and obtain a low-energy, stable conformation. This can be performed using software packages like GROMACS or NAMD.

Endothelin Receptor 3D Structures

Experimentally determined 3D structures of human endothelin receptors are available in the Protein Data Bank (PDB).

| Receptor | PDB ID | Description |

| ETA | 8HCQ | Cryo-EM structure of endothelin-1-bound ETA-Gq complex[14] |

| ETB | 6IGK | Crystal structure of human ETB receptor in complex with Endothelin-3[1] |

| ETB | 5GLH | Human endothelin receptor type-B in complex with ET-1[15] |

| ETB | 5XPR | Human endothelin receptor type-B in complex with antagonist bosentan[2] |

| ETB | 6K1Q | Human endothelin receptor type-B in complex with inverse agonist IRL2500[4] |

Table 1: Available 3D Structures of Human Endothelin Receptors

Experimental Protocol: Receptor Preparation

-

PDB File Download: Obtain the desired PDB files from the RCSB PDB database.

-

Protein Cleaning: Remove water molecules, ions, and any co-crystallized ligands that are not relevant to the study.

-

Handling Missing Residues and Loops: Use modeling software to build any missing residues or loops in the receptor structure.

-

Protonation: Add hydrogen atoms to the protein structure, assigning the appropriate protonation states for titratable residues at a physiological pH.

-

Energy Minimization: Perform a brief energy minimization of the receptor structure to relax the added hydrogens and relieve any structural strain.

In Silico Modeling Workflow

The following workflow outlines the key computational steps to model the binding of this compound to the ETA and ETB receptors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This step is crucial for identifying the putative binding site and initial binding pose of this compound.

Experimental Protocol: Molecular Docking

-

Grid Generation: Define a docking grid box that encompasses the putative binding site on the receptor. For endothelin receptors, this is typically the orthosteric binding site where the endogenous endothelin peptides bind.

-

Ligand Preparation: Prepare the this compound 3D model for docking by assigning appropriate atom types and charges.

-

Docking Simulation: Perform the docking using software such as AutoDock, Glide, or HADDOCK. These programs employ various search algorithms to explore the conformational space of the ligand within the defined binding site.

-

Pose Clustering and Scoring: The docking results will yield multiple binding poses. These poses are typically clustered based on their root-mean-square deviation (RMSD) and ranked using a scoring function that estimates the binding affinity. The top-ranked poses are then selected for further analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the receptor-ligand complex, allowing for the assessment of its stability and the characterization of detailed intermolecular interactions over time.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Place the top-ranked docked complex in a simulation box filled with an explicit solvent model (e.g., TIP3P water). Add counter-ions to neutralize the system.

-

Equilibration: Perform a multi-step equilibration protocol. This typically involves an initial energy minimization of the solvent and ions, followed by a gradual heating of the system to the desired temperature (e.g., 310 K) and pressure (e.g., 1 atm) while restraining the protein and ligand. Finally, the restraints are gradually removed to allow the entire system to equilibrate.

-

Production Run: Once equilibrated, run the production MD simulation for a sufficient duration (typically hundreds of nanoseconds) to sample the conformational landscape of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating RMSD and root-mean-square fluctuation), identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and observe any conformational changes in the receptor or ligand upon binding.

Binding Free Energy Calculation

Binding free energy calculations provide a quantitative estimate of the binding affinity between the ligand and the receptor.

Experimental Protocol: MM/PBSA or MM/GBSA Calculation

-

Snapshot Extraction: Extract snapshots of the receptor-ligand complex from the production MD trajectory.

-

Energy Calculations: For each snapshot, calculate the molecular mechanics potential energy (MM), the polar solvation energy (using Poisson-Boltzmann or Generalized Born models), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area).

-

Binding Free Energy Estimation: The binding free energy is then calculated by taking the difference between the free energy of the complex and the free energies of the individual receptor and ligand.

| Parameter | Description | Typical Software |

| Molecular Docking | Predicts binding pose and initial affinity estimate. | AutoDock, Glide, HADDOCK |

| MD Simulation | Assesses complex stability and dynamics. | GROMACS, NAMD, AMBER |

| MM/PBSA or MM/GBSA | Calculates binding free energy from MD trajectories. | g_mmpbsa (GROMACS), MMPBSA.py (AMBER) |

Table 2: Key In Silico Modeling Parameters and Software

Endothelin Receptor Signaling Pathways

This compound acts as an antagonist, inhibiting the signaling cascades initiated by the binding of endogenous endothelins to ETA and ETB receptors. Both receptors are known to couple to multiple G protein subtypes, including Gq, Gs, and Gi, leading to diverse downstream effects.[2][16]

ETA Receptor Signaling

The ETA receptor primarily couples to Gq proteins, leading to the activation of Phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), culminating in cellular responses such as vasoconstriction and cell proliferation.[4]

ETB Receptor Signaling

The ETB receptor also couples to Gq, initiating a similar signaling cascade to the ETA receptor.[1][16] However, in endothelial cells, ETB receptor activation can also lead to the production of nitric oxide (NO) and prostacyclin, resulting in vasodilation.[1] Additionally, ETB can couple to Gi, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.

Experimental Validation

In silico predictions must be validated through experimental assays to confirm the binding affinity and mechanism of action.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics and affinity of a ligand to a receptor immobilized on a sensor chip.

Experimental Protocol: Surface Plasmon Resonance

-

Receptor Immobilization: Immobilize the purified ETA or ETB receptor onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

-

Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

-

Binding Measurement: Inject the different concentrations of this compound over the immobilized receptor surface and monitor the change in the SPR signal in real-time.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

| Parameter | Description |

| ka (on-rate) | Rate of complex formation. |

| kd (off-rate) | Rate of complex dissociation. |

| KD (dissociation constant) | Measure of binding affinity (KD = kd/ka). |

Table 3: Key Kinetic Parameters from SPR

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a receptor.

Experimental Protocol: Fluorescence Polarization Assay

-

Fluorescent Ligand Synthesis: Synthesize a fluorescently labeled version of a known endothelin receptor ligand (tracer).

-

Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and the receptor (ETA or ETB).

-

Competition Binding: Add increasing concentrations of unlabeled this compound to compete with the fluorescent tracer for binding to the receptor.

-

Measurement: Measure the fluorescence polarization in each well. As this compound displaces the tracer, the polarization will decrease.

-

Data Analysis: Plot the fluorescence polarization as a function of the this compound concentration and fit the data to a competitive binding model to determine the IC50 value (the concentration of this compound that inhibits 50% of the tracer binding). The Ki (inhibition constant) can then be calculated from the IC50 value.

Conclusion

The in silico modeling workflow detailed in this guide provides a powerful and cost-effective approach to understanding the molecular basis of this compound's interaction with endothelin receptors. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate detailed hypotheses about the binding mode and affinity of this promising antagonist. The subsequent experimental validation using techniques such as SPR and FP is essential to confirm these computational predictions and provides a solid foundation for the structure-based design of next-generation endothelin receptor modulators. This integrated approach will undoubtedly accelerate the discovery and development of novel therapeutics targeting the endothelin system.

References

- 1. Vascular Endothelin Receptor Type B: Structure, Function and Dysregulation in Vascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. shutterstock.com [shutterstock.com]

- 4. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. glpbio.com [glpbio.com]

- 7. ChemDraw | Revvity Signals Software [revvitysignals.com]

- 8. youtube.com [youtube.com]

- 9. MolView [molview.org]

- 10. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 11. PEP-FOLD Peptide Structure Prediction Server [bioserv.rpbs.univ-paris-diderot.fr]

- 12. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 13. SWISS-MODEL [swissmodel.expasy.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Endothelin receptor type B - Wikipedia [en.wikipedia.org]

- 16. academic.oup.com [academic.oup.com]

The Pharmacological Profile of Natural Cyclic Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Natural cyclic peptides represent a compelling class of therapeutic agents, bridging the gap between small molecules and large biologics. Their inherent structural rigidity, conferred by cyclization, often translates into enhanced metabolic stability, higher binding affinity, and improved specificity for their biological targets compared to their linear counterparts.[1] This technical guide provides an in-depth overview of the pharmacological profile of key natural cyclic peptides, detailing their mechanisms of action, quantitative biological activities, and the experimental protocols used for their characterization.

Quantitative Pharmacological Data of Representative Natural Cyclic Peptides

The therapeutic potential of natural cyclic peptides is underscored by their potent biological activities across various disease areas, including infectious diseases, immunology, and oncology. The following tables summarize key quantitative data for several well-characterized natural cyclic peptides.

| Cyclic Peptide | Class | Target | Assay Type | Value | Organism/Cell Line | Reference |

| Vancomycin | Glycopeptide Antibiotic | Bacterial cell wall precursor (D-Ala-D-Ala) | Minimum Inhibitory Concentration (MIC) | 1 µg/mL | Staphylococcus aureus (ATCC 29213) | [2] |

| MIC | 2 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) | [2] | |||

| Cyclosporine A | Immunosuppressant | Cyclophilin | Receptor Binding (KD) | 95 nM | Mouse spleen cells | [3] |

| Calcineurin (indirectly) | T-cell proliferation inhibition (IC50) | ~1-10 ng/mL | Human T-cells | |||

| α-Amanitin | Amatoxin | RNA Polymerase II | Cytotoxicity (IC50) | 1.0 ± 0.28 μM | Human CD34+ stem cells | [4] |

| Cytotoxicity (IC50) | ~10 µg/mL (time-dependent) | Vero cells | [5][6] | |||

| [WR]5 | Synthetic Cyclic Peptide | c-Src kinase | Kinase Inhibition (IC50) | 2.8 µM | In vitro enzyme assay | [7] |

| [WR]9 | Synthetic Cyclic Peptide | c-Src kinase | Kinase Inhibition (IC50) | 0.21 µM | In vitro enzyme assay | [7] |

| Melicoptine C | Natural Cyclic Peptide | Influenza A Virus (H1N1) | Antiviral Activity (EC50) | 2.88 µM | In vitro cell-based assay | [1] |

| Xylapeptide B | Natural Cyclic Peptide | Bacillus cereus | Antibacterial Activity (MIC) | 6.25 µg/mL | In vitro culture | [1] |

Mechanisms of Action and Signaling Pathways

The diverse pharmacological effects of natural cyclic peptides stem from their ability to modulate specific intracellular signaling pathways. This section details the mechanisms of action for three prominent examples and provides corresponding signaling pathway diagrams generated using the DOT language.

Vancomycin: Inhibition of Bacterial Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic that exerts its bactericidal effect by disrupting the synthesis of the peptidoglycan layer of the bacterial cell wall in Gram-positive bacteria.[8] It forms five hydrogen bonds with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[9] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the elongation and cross-linking of the peptidoglycan chains.[9][10] The compromised cell wall leads to increased osmotic fragility and ultimately cell lysis.

Cyclosporine A: Immunosuppression via Calcineurin Inhibition

Cyclosporine A is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[11] Its primary mechanism of action involves the inhibition of T-cell activation.[4][12] Upon entering a T-cell, cyclosporine A binds to its intracellular receptor, cyclophilin.[12] This cyclosporine A-cyclophilin complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[4][12] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[12] Phosphorylated NFAT cannot translocate to the nucleus, thereby blocking the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[4][12] The reduction in IL-2 production leads to a decrease in T-cell proliferation and activation.

α-Amanitin: Inhibition of Transcription and Induction of Apoptosis

α-Amanitin is a highly toxic cyclic peptide found in several species of Amanita mushrooms.[13] Its primary mechanism of toxicity is the potent and selective inhibition of RNA polymerase II, the enzyme responsible for transcribing messenger RNA (mRNA) in eukaryotic cells.[13][14] α-Amanitin binds to the bridge helix of RNA polymerase II, which interferes with the translocation of the enzyme along the DNA template, thereby halting mRNA synthesis.[14] This cessation of protein synthesis leads to cellular dysfunction and ultimately cell death. Additionally, α-amanitin has been shown to induce apoptosis through pathways involving the generation of reactive oxygen species (ROS) and the activation of p53, leading to the upregulation of pro-apoptotic proteins like Bax and subsequent caspase activation.[2]

Detailed Experimental Protocols

The characterization of natural cyclic peptides requires a suite of specialized experimental techniques. This section provides detailed methodologies for key experiments cited in this guide.

Solid-Phase Peptide Synthesis (SPPS) of a Cyclic Peptide

This protocol describes a general workflow for the synthesis of a head-to-tail cyclic peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Piperidine (20% in DMF)

-

Coupling reagents (e.g., HBTU, HATU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

Diethyl ether

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the next Fmoc-protected amino acid by dissolving it in DMF with a coupling reagent and a base.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the completion of the reaction using a ninhydrin test.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the linear peptide sequence.

-

Side-Chain Deprotection (for cyclization): Selectively deprotect the side chains of the amino acids that will form the cyclic bond.

-

On-Resin Cyclization:

-

Perform the cyclization reaction on the resin-bound peptide using a suitable coupling reagent in a dilute solution to favor intramolecular cyclization.

-

Allow the reaction to proceed for several hours to overnight.

-

-

Final Deprotection and Cleavage:

-

Wash the resin thoroughly.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to remove all remaining protecting groups and cleave the cyclic peptide from the resin.

-

-

Purification and Analysis:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the cyclic peptide using reverse-phase HPLC.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a cyclic peptide to its target receptor.

Materials:

-

Cell membranes or purified receptor preparation

-

Radiolabeled ligand (e.g., [3H]-ligand) with known affinity for the receptor

-

Unlabeled cyclic peptide (test compound)

-

Binding buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)

-

96-well filter plates with glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of the unlabeled cyclic peptide in binding buffer.

-

In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and the serially diluted unlabeled cyclic peptide.

-

To determine total binding, add only the radiolabeled ligand and buffer.

-

To determine non-specific binding, add the radiolabeled ligand, buffer, and a high concentration of a known unlabeled ligand.

-

-

Incubation:

-

Add the cell membrane or purified receptor preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter while the unbound ligand passes through.

-

Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the unlabeled cyclic peptide concentration.

-

Determine the IC50 value (the concentration of the cyclic peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a cyclic peptide on a specific cell line.[5]

Materials:

-

Target cell line

-

Complete cell culture medium

-

Cyclic peptide (test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the cyclic peptide in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the cyclic peptide.

-

Include control wells with medium only (no peptide) and a positive control for cytotoxicity if available.

-

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[5]

-

MTT Addition:

-

After the incubation period, add MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the cyclic peptide compared to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the cyclic peptide concentration.

-

Determine the IC50 value (the concentration of the peptide that causes 50% inhibition of cell growth) from the dose-response curve.

-

In Vivo Efficacy Study in a Rheumatoid Arthritis Model

This protocol provides a general framework for evaluating the in vivo efficacy of an immunomodulatory cyclic peptide, such as cyclosporine A, in a rodent model of rheumatoid arthritis (e.g., collagen-induced arthritis in mice or rats).

Materials:

-

Animal model of rheumatoid arthritis (e.g., DBA/1 mice)

-

Cyclic peptide (test compound)

-

Vehicle control (e.g., saline, corn oil)

-

Positive control (e.g., methotrexate)

-

Calipers for measuring paw thickness

-

Clinical scoring system for arthritis severity

Procedure:

-

Induction of Arthritis: Induce arthritis in the animals according to the established protocol for the chosen model.

-

Animal Grouping and Dosing:

-

Once clinical signs of arthritis appear, randomize the animals into different treatment groups (e.g., vehicle control, cyclic peptide at different doses, positive control).

-

Administer the cyclic peptide and control treatments via the desired route (e.g., oral gavage, subcutaneous injection) and at a predetermined frequency and duration.

-

-

Efficacy Assessment:

-

Monitor the animals regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and clinical score (based on a graded scale of inflammation, swelling, and redness of the paws).

-

Measure body weight to assess overall health and potential toxicity.

-

-

Terminal Procedures:

-

At the end of the study, collect blood samples for analysis of inflammatory biomarkers (e.g., cytokines, C-reactive protein).

-

Collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

-

-

Data Analysis:

-

Compare the changes in paw swelling, clinical scores, and body weight between the treatment groups and the vehicle control group.

-

Analyze the levels of inflammatory biomarkers and the histological scores.

-

Use appropriate statistical methods to determine the significance of the observed effects.

-

References

- 1. Cyclosporin treatment for rheumatoid arthritis: a placebo controlled, double blind, multicentre study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. A novel cyclosporine binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Sensitive, Cell-Based Assay for Measuring Low-Level Biological Activity of α-Amanitin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]

- 10. abo.com.pl [abo.com.pl]

- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. α-Amanitin - Wikipedia [en.wikipedia.org]

- 14. himedialabs.com [himedialabs.com]

Aselacin C: A Technical Guide to its Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aselacin C is a cyclic pentapeptolide and a known antagonist of endothelin receptors, demonstrating potential therapeutic applications. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound, alongside a detailed exploration of its mechanism of action through the endothelin signaling pathway. While specific quantitative solubility and stability data for this compound are not extensively published, this document outlines the established experimental protocols for determining these crucial parameters for cyclic peptides. Furthermore, a comprehensive visualization of the endothelin receptor signaling cascade is provided to elucidate the biological context of this compound's activity.

Solubility Characteristics of this compound

Table 1: Recommended Solvents for this compound Solubility Testing

| Solvent Class | Specific Solvents | Expected Solubility Profile for a Cyclic Peptide |

| Aqueous | Sterile Water, Phosphate-Buffered Saline (PBS) | Solubility is dependent on the number of charged residues. |

| Organic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Generally good solubility for hydrophobic and complex peptides. |

| Alcohols | Methanol, Ethanol, Isopropanol | Variable solubility, can be effective for moderately polar peptides. |

| Acidic/Basic | Dilute Acetic Acid, Dilute Ammonium Hydroxide | Can improve solubility of peptides with basic or acidic residues, respectively. |

Experimental Protocol for Determining this compound Solubility

A standard protocol to determine the solubility of this compound involves the following steps:

-

Preparation of this compound: A small, accurately weighed amount of lyophilized this compound powder is used for initial testing.

-

Solvent Addition: The selected solvent is added incrementally to the peptide.

-

Solubilization Assistance: The mixture is subjected to vortexing and sonication to aid dissolution. Gentle heating may also be applied, with caution to avoid degradation.

-

Observation: The solution is visually inspected for clarity. A clear solution indicates complete dissolution.

-

Quantification: The concentration of the saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), to establish the quantitative solubility.

The following flowchart outlines the general workflow for determining peptide solubility.

Stability Profile of this compound

The long-term stability of this compound is reported to be at least 4 years when stored at -20°C.[1] However, comprehensive data on its stability under various stress conditions such as pH, temperature, and light exposure are not publicly available. Forced degradation studies are essential to understand the degradation pathways and identify potential degradants.

Table 2: Parameters for Forced Degradation Studies of this compound

| Stress Condition | Typical Experimental Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours |

| Thermal Degradation | 60°C for 48 hours (in solid state and in solution) |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) |

Experimental Protocol for Stability Assessment

A typical stability-indicating HPLC method would be developed and validated to assess the stability of this compound under forced degradation conditions.

-

Method Development: An HPLC method capable of separating this compound from its potential degradation products is developed. This typically involves optimizing the mobile phase, column, and detection wavelength.

-

Forced Degradation: this compound is subjected to the stress conditions outlined in Table 2.

-

Sample Analysis: Samples are withdrawn at specified time points, neutralized if necessary, and analyzed by the developed HPLC method.

-

Data Analysis: The percentage of this compound remaining and the formation of degradation products are quantified over time.

The following diagram illustrates a logical workflow for conducting stability studies.

Mechanism of Action: Endothelin Receptor Antagonism

This compound functions as an antagonist of both endothelin receptor type A (ET-A) and type B (ET-B).[1][2] Endothelins are potent vasoconstrictor peptides that mediate their effects through these G-protein coupled receptors (GPCRs). The binding of endothelin-1 (ET-1) to its receptors initiates a cascade of intracellular signaling events. By blocking this binding, this compound inhibits these downstream effects.

The endothelin receptor signaling pathway is complex and involves multiple G-proteins and downstream effectors. The activation of ET-A and ET-B receptors can lead to vasoconstriction, cell proliferation, and inflammation.

The following diagram illustrates the major signaling pathways activated by endothelin receptors, which are inhibited by this compound.

Conclusion

This technical guide has summarized the known characteristics of this compound and provided a framework for its further investigation. While specific, publicly available quantitative data on its solubility and stability are limited, the outlined experimental protocols provide a clear path for researchers to determine these critical parameters. The detailed visualization of the endothelin receptor signaling pathway offers valuable insight into the mechanism of action of this compound, aiding in the design of future studies and the development of its therapeutic potential. Further research to generate comprehensive solubility and stability profiles is highly encouraged to facilitate its progression in drug development pipelines.

References

Aselacin C and Endothelin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin (ET) receptors, primarily the ETA and ETB subtypes, are G protein-coupled receptors (GPCRs) that mediate the physiological and pathophysiological effects of the potent vasoconstrictor peptide endothelin-1 (ET-1).[1][2][3] Their involvement in a range of cardiovascular diseases, including pulmonary arterial hypertension, has made them a critical target for drug discovery.[2][3][4][5] Aselacins, a family of novel cyclic pentapeptolides isolated from the fungus Acremonium sp., have been identified as inhibitors of endothelin binding to its receptors.[6][7] This technical guide provides a comprehensive overview of the available data on the affinity of Aselacins for endothelin receptor subtypes, details the experimental protocols for assessing such interactions, and illustrates the associated signaling pathways.

Aselacin C and Endothelin Receptor Affinity: Quantitative Data